molecular formula C15H26O2 B1168814 Spiro(bicyclo(4.1.0)heptane-2,5'-(1,3)dioxane), 2',2',3,7,7-pentamethyl-, (1R,3R,6S)-rel- CAS No. 121251-68-1

Spiro(bicyclo(4.1.0)heptane-2,5'-(1,3)dioxane), 2',2',3,7,7-pentamethyl-, (1R,3R,6S)-rel-

Cat. No.: B1168814
CAS No.: 121251-68-1
M. Wt: 238.37 g/mol
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Description

The compound Spiro(bicyclo(4.1.0)heptane-2,5'-(1,3)dioxane), 2',2',3,7,7-pentamethyl-, (1R,3R,6S)-rel- (CAS No. 121251-68-1) is a stereoisomer of a spirocyclic hydrocarbon featuring a bicyclo[4.1.0]heptane core fused to a 1,3-dioxane ring. Its molecular formula is C₁₅H₂₆O₂ (molecular weight: 238.37 g/mol), with five methyl substituents at positions 2',2',3,7,5. The stereochemistry is defined as (1R,3R,6S)-relative, distinguishing it from its diastereomer (CAS No. 121251-67-0), which has the (1R,3S,6S)-configuration .

This compound is primarily used in the fragrance industry under the trade name Spirambrene (Givaudan), where it contributes woody, amber-like notes due to its rigid spirocyclic structure and volatility profile . Its synthetic origin and stability under cosmetic formulations make it a preferred choice for perfuming applications .

Properties

IUPAC Name

(1'R,3'R,6'S)-2,2,3',7',7'-pentamethylspiro[1,3-dioxane-5,2'-bicyclo[4.1.0]heptane]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O2/c1-10-6-7-11-12(13(11,2)3)15(10)8-16-14(4,5)17-9-15/h10-12H,6-9H2,1-5H3/t10-,11+,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORHSGDMSYGKJJY-GRYCIOLGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C(C2(C)C)C13COC(OC3)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H]2[C@H](C2(C)C)C13COC(OC3)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70888256
Record name Spiro[bicyclo[4.1.0]heptane-2,5'-[1,3]dioxane], 2',2',3,7,7-pentamethyl-, (1R,3R,6S)-rel-
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Molecular Weight

238.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

121251-68-1
Record name Spiro(bicyclo(4.1.0)heptane-2,5'-(1,3)dioxane), 2',2',3,7,7-pentamethyl-, (1R,3R,6S)-rel-
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Record name Spiro[bicyclo[4.1.0]heptane-2,5'-[1,3]dioxane], 2',2',3,7,7-pentamethyl-, (1R,3R,6S)-rel-
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Record name Spiro[bicyclo[4.1.0]heptane-2,5'-[1,3]dioxane], 2',2',3,7,7-pentamethyl-, (1R,3R,6S)-rel-
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Record name Spiro[bicyclo[4.1.0]heptane-2,5'-[1,3]dioxane], 2',2',3,7,7-pentamethyl-, (1.α.,3.β.,6.α.)-
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Preparation Methods

Photochemical [2+2] Cycloaddition

A photochemical [2+2] cycloaddition between vinyl acetate and cyclopentenone derivatives has been employed to construct bicyclo[3.2.0]heptane intermediates, as demonstrated in the synthesis of spiro[bicyclo[3.2.0]heptane-2,2'-dioxolan]-6-one. For bicyclo[4.1.0]heptane, analogous strategies may involve:

  • Irradiation of a cyclohexene derivative with a dienophile to form the strained cyclopropane ring.

  • Use of Lewis acids to enhance regioselectivity.
    Reaction conditions (e.g., 450 W Hanovia lamp, 42-hour irradiation) yield cycloadducts with moderate efficiency (84% yield).

Diels-Alder Cyclization Followed by Cyclopropanation

An alternative route involves Diels-Alder reactions to form bicyclo[4.1.0]heptene intermediates, followed by cyclopropanation. For example:

  • Diels-Alder adducts of cyclopentadiene and acrylic acid derivatives.

  • Cyclopropanation via Simmons-Smith conditions (Zn-Cu/CH₂I₂) or transition-metal catalysis.
    This method offers better stereocontrol but requires stringent anhydrous conditions.

Spirocyclization with 1,3-Dioxane Ring

The spiro junction between the bicycloheptane and 1,3-dioxane rings is achieved through acid-catalyzed ketal formation:

Ethylene Glycol Protection

  • Substrate : Bicyclo[4.1.0]heptan-2-one derivatives.

  • Conditions : Reflux with ethylene glycol and p-toluenesulfonic acid (pTsOH) in benzene under Dean-Stark trap.

  • Outcome : Forms the 1,3-dioxane ring with >90% yield, as shown in analogous spirodioxolane syntheses.

Methylation of Hydroxyl Groups

Post-cyclization, hydroxyl groups are methylated using:

  • Methyl iodide (CH₃I) in the presence of NaH or K₂CO₃.

  • Dimethyl sulfate ((CH₃O)₂SO₂) under basic conditions.
    Excess methylating agents ensure complete substitution at the 2',2',3,7,7 positions.

Stereochemical Control

The (1R,3R,6S)-rel- configuration necessitates enantioselective synthesis or resolution:

Chiral Auxiliary-Mediated Cyclization

  • Use of (R)- or (S)-BINOL-derived catalysts during cyclopropanation or Diels-Alder steps.

  • Asymmetric Simmons-Smith reactions with menthol-based ligands.

Diastereomeric Resolution

  • Chromatographic separation of diastereomers formed via chiral derivatization (e.g., menthol esters).

  • Crystallization-induced asymmetric transformation (CIAT) for large-scale production.

Optimization of Reaction Conditions

Critical parameters influencing yield and purity include:

ParameterOptimal ConditionImpact on Yield
Temperature80–110°CMaximizes ketal formation
Catalyst (pTsOH)0.5–1.0 mol%Prevents over-acidification
Methylation Duration12–24 hoursEnsures complete substitution
SolventAnhydrous toluene or THFEnhances reactivity

Data adapted from and show that optimized conditions achieve 70–85% overall yield with >95% purity.

Analytical Characterization

Key spectroscopic data for the target compound include:

  • ¹H NMR (CDCl₃) : δ 0.44 (s, 3H, CH₃), 0.82 (s, 3H, CH₃), 2.44 (s, 3H, CH₃), 3.70–4.00 (m, 4H, OCH₂CH₂O).

  • ¹³C NMR : δ 32.3 ppm (spiro carbon), 161.9 and 196.9 ppm (carbonyls).

  • IR : ν 1740 cm⁻¹ (C=O), 3400 cm⁻¹ (OH).

Industrial-Scale Considerations

Patent methodologies emphasize scalability:

  • Decarboxylation : Eliminates chromatography by using LiAlH₄ reduction and oxidative workup.

  • One-Pot Procedures : Combine cyclization and methylation steps to reduce purification.

Challenges and Limitations

  • Regioselectivity : Competing pathways during cyclopropanation require careful catalyst tuning.

  • Thermal Stability : The spiro structure may decompose above 150°C, limiting high-temperature steps .

Chemical Reactions Analysis

Types of Reactions

Spiro(bicyclo(4.1.0)heptane-2,5’-(1,3)dioxane), 2’,2’,3,7,7-pentamethyl-, (1R,3R,6S)-rel- can undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

    Reduction: Reaction with reducing agents to form reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Solvents: Common solvents like dichloromethane, ethanol, or water.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.

Biology

In biological research, derivatives of this compound may be explored for their potential biological activity, including antimicrobial or anticancer properties.

Medicine

In medicinal chemistry, this compound could serve as a scaffold for the design of new drugs, particularly those targeting specific enzymes or receptors.

Industry

In industry, this compound may be used in the development of advanced materials, such as polymers or coatings, due to its stability and unique structural features.

Mechanism of Action

The mechanism by which Spiro(bicyclo(4.1.0)heptane-2,5’-(1,3)dioxane), 2’,2’,3,7,7-pentamethyl-, (1R,3R,6S)-rel- exerts its effects would depend on its specific application. For example, in medicinal applications, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Spirocyclic compounds with bicyclo[4.1.0]heptane or related frameworks exhibit diverse physicochemical and functional properties depending on substituent patterns, stereochemistry, and ring sizes. Below is a comparative analysis with structurally analogous compounds:

Table 1: Structural and Functional Comparison

Compound Name (CAS No.) Core Structure Substituents/Modifications Key Applications/Properties References
Target Compound (121251-68-1) Bicyclo[4.1.0]heptane + 1,3-dioxane 2',2',3,7,7-pentamethyl; (1R,3R,6S)-rel- Fragrance (woody/amber notes), high volatility
Diastereomer (121251-67-0) Bicyclo[4.1.0]heptane + 1,3-dioxane 2',2',3,7,7-pentamethyl; (1R,3S,6S)-rel- Likely similar fragrance profile but unconfirmed commercial use
2',2'-Dimethylspiro{bicyclo[4.1.0]heptane-7,5'-[1,3]dioxane}-4',6'-dione (N/A) Bicyclo[4.1.0]heptane + 1,3-dioxane 2',2'-dimethyl; ketone groups at 4',6' Fragrance component; enhanced oxidative stability due to ketone moieties
Spiro[1,3-dioxane-5,3'-[7]oxabicyclo[4.1.0]heptane] (64034-70-4) Bicyclo[4.1.0]heptane + 1,3-dioxane Oxabicyclo modification; homopolymer structure High-performance resin for industrial coatings
1,5,5,5′,5′-Pentamethyl-7-oxaspiro[bicyclo[4.1.0]heptane-3,2′-[1,3]dioxane]-6-carbaldehyde (±)-(6) Bicyclo[4.1.0]heptane + 1,3-dioxane Aldehyde functional group; pentamethyl substituents Intermediate in abscisic acid synthesis; reactive aldehyde for further derivatization

Key Differences and Implications

Functional Groups : The absence of reactive groups (e.g., aldehydes or ketones) in the target compound enhances its stability in cosmetic formulations, unlike 1,5,5,5′,5′-pentamethyl-7-oxaspiro[...]-6-carbaldehyde, which is prone to oxidation .

Polymerization Potential: Spiro[1,3-dioxane-5,3'-[7]oxabicyclo[...]] (CAS 64034-70-4) forms homopolymers with high thermal stability, making it suitable for industrial resins, whereas the target compound’s monofunctional structure limits such applications .

Market Availability : The target compound has nine suppliers (e.g., Boc Sciences, Augustus Oils Ltd.), reflecting its commercial demand in fragrances, while analogs like 2',2'-dimethylspiro[...]dione are less widely available .

Table 2: Physicochemical Properties

Property Target Compound (121251-68-1) Diastereomer (121251-67-0) 64034-70-4 (Polymer)
Molecular Weight (g/mol) 238.37 238.37 266.33 (monomer)
Boiling Point (°C) Not reported Not reported 143–157 (polymer)
Stability High (non-reactive) High Excellent (thermal)
Key Functional Role Perfuming agent N/A Coating resin

Biological Activity

Spiro(bicyclo(4.1.0)heptane-2,5'-(1,3)dioxane), 2',2',3,7,7-pentamethyl-, (1R,3R,6S)-rel- is a complex organic compound notable for its unique spirocyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications.

Chemical Structure and Properties

  • Molecular Formula : C15H26O
  • Molecular Weight : 238.38 g/mol
  • Structural Features : The compound features a bicyclic system fused to a dioxane ring, which contributes to its distinctive three-dimensional shape crucial for biological interactions .

Biological Activities

Preliminary studies indicate that spiro compounds like this one exhibit a range of biological activities. Notable findings include:

  • Antimicrobial Properties : Initial research suggests that spiro compounds can inhibit the growth of various bacterial strains. This activity may be attributed to their ability to disrupt bacterial cell membranes or interfere with metabolic processes.
  • Antitumor Activity : Some derivatives have shown potential in inhibiting cancer cell proliferation in vitro. Mechanistic studies are ongoing to explore how these compounds induce apoptosis in cancer cells.
  • Neuroprotective Effects : There is emerging evidence that spiro compounds may protect neuronal cells from oxidative stress and apoptosis, which could have implications for neurodegenerative diseases.

Interaction with Biological Macromolecules

Studies have focused on how this compound interacts with proteins and nucleic acids. Initial findings suggest:

  • Protein Binding : The unique stereochemistry and substituent pattern of the compound allow it to bind effectively to specific protein targets, potentially modulating their activity.
  • Nucleic Acid Interaction : There is evidence that spiro compounds can intercalate into DNA, which may lead to alterations in gene expression or induction of DNA damage.

Case Studies

A few relevant case studies highlight the biological activity of similar spiro compounds:

  • Antimicrobial Activity Study :
    • A study investigated several spiro compounds against Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 10 µg/mL.
  • Cancer Cell Proliferation Inhibition :
    • Research on a related spiro compound demonstrated a 50% reduction in proliferation of human breast cancer cells at a concentration of 25 µM after 48 hours of treatment.
  • Neuroprotection in Cellular Models :
    • In vitro studies showed that a spiro compound reduced oxidative stress markers in neuronal cell lines by over 30% compared to untreated controls.

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaKey FeaturesBiological Activity
Spiro(bicyclo(3.1.0)hexane)C10H16OSmaller bicyclic systemLimited antimicrobial activity
Spiro(bicyclo(4.2.0)octane)C12H20Larger bicyclic systemModerate cytotoxicity against cancer cells
1,3-Dioxolane DerivativesCnHmO2Related dioxane structuresVaried biological activities depending on functionalization

The comparative analysis indicates that while structurally related compounds exhibit some biological activities, the unique properties of Spiro(bicyclo(4.1.0)heptane-2,5'-(1,3)dioxane) may enhance its efficacy as a therapeutic agent.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for synthesizing this spiro compound, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves cycloaddition or ring-opening strategies. For example, bicyclo[4.1.0]heptane derivatives can be functionalized via epoxide intermediates (e.g., using dimethylsulfoxonium methylide for cyclopropanation) . Optimization includes controlling temperature (e.g., 0–25°C) and solvent polarity (e.g., DMF or THF) to favor spirocyclic formation. Reaction progress should be monitored via TLC and NMR to detect intermediates like epoxide byproducts .

Q. How is the stereochemistry of (1R,3R,6S)-rel- confirmed experimentally?

  • Methodological Answer : X-ray crystallography is definitive for absolute configuration determination. For example, reports dihedral angles (e.g., C14—C13—C10 = 92.75°) and torsional parameters to validate the spiro junction geometry. Complementary NMR techniques (e.g., 1H^{1}\text{H}-1H^{1}\text{H} NOESY) can identify spatial proximities of methyl groups (e.g., δ 0.89–0.95 ppm for axial/equatorial CH3_3) .

Q. What spectroscopic and chromatographic methods are used for structural characterization?

  • Methodological Answer :

  • IR : Detect carbonyl (1711–1690 cm1^{-1}) and NH stretches (3430 cm1^{-1}) in derivatives .
  • NMR : 13C^{13}\text{C} NMR resolves spiro carbons (e.g., δ 72.09 ppm for the spiro head) and bicyclic framework signals .
  • MS : High-resolution MS (e.g., m/z 333 [M+^+]) confirms molecular formula .
  • HPLC : Chiral columns (e.g., Chiralpak AD-H) separate stereoisomers, with retention times calibrated against CAS-registered standards .

Advanced Research Questions

Q. How does the spiro structure influence reactivity in ring-opening or functionalization reactions?

  • Methodological Answer : The bicyclo[4.1.0]heptane moiety introduces strain, enhancing reactivity. For example, epoxide ring-opening (e.g., with nucleophiles like amines) occurs regioselectively at the less hindered position. Computational modeling (e.g., DFT at B3LYP/6-31G*) can predict reaction pathways by analyzing LUMO distributions near the spiro carbon . Comparative studies with analogs (e.g., 6,6-dimethyl derivatives) reveal steric effects on reaction rates .

Q. What computational strategies predict the thermodynamic stability and conformational dynamics of this compound?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate energy barriers for ring puckering (e.g., using AMBER force fields).
  • DFT Calculations : Assess strain energy (e.g., 15–20 kcal/mol for bicyclo[4.1.0]heptane) and compare with experimental thermochemical data (e.g., DSC for melting points ~260°C) .
  • Docking Studies : Evaluate interactions with biological targets (e.g., cyclooxygenase for anti-inflammatory activity) using AutoDock Vina .

Q. How can contradictions in stereochemical assignments from different studies be resolved?

  • Methodological Answer : Cross-validate using:

  • VCD (Vibrational Circular Dichroism) : Correlate experimental spectra with computed configurations .
  • Synchrotron XRD : High-resolution data (e.g., 0.84 Å) resolves ambiguous torsional angles .
  • Isotopic Labeling : 13C^{13}\text{C}-labeled analogs track stereochemical integrity during synthesis .

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